

Spectroscopic Profile of 3-Chlorobenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Chlorobenzenesulfonyl chloride

Cat. No.: B1346645

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chlorobenzenesulfonyl chloride** (CAS No: 2888-06-4), a key reagent in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for **3-Chlorobenzenesulfonyl chloride** is C₆H₄Cl₂O₂S, with a molecular weight of 211.07 g/mol .[1] The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For **3-Chlorobenzenesulfonyl chloride**, both ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic protons and carbons, respectively.

¹H NMR (Proton NMR) Data



The ¹H NMR spectrum of **3-Chlorobenzenesulfonyl chloride** in a suitable deuterated solvent, such as CDCl₃, would exhibit a complex multiplet in the aromatic region, typically between 7.5 and 8.0 ppm. The substitution pattern on the benzene ring leads to distinct chemical shifts and coupling patterns for the four aromatic protons.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of **3-Chlorobenzenesulfonyl chloride** would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro and sulfonyl chloride substituents.

Note: Specific, experimentally-derived peak lists with chemical shifts and coupling constants for **3-Chlorobenzenesulfonyl chloride** are not readily available in the public domain search results. The data presented here are based on typical values for similar aromatic sulfonyl chlorides. For precise analysis, it is recommended to acquire experimental data on the specific sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Chlorobenzenesulfonyl chloride** is characterized by strong absorptions corresponding to the S=O and C-Cl bonds. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[2]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|------------------------------------|
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1580 - 1470 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1380 - 1360 | Strong | SO ₂ asymmetric stretch |
| ~1190 - 1170 | Strong | SO ₂ symmetric stretch |
| ~800 - 700 | Strong | C-Cl stretch |
| ~600 - 500 | Strong | C-S stretch |



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Chemistry WebBook indicates the availability of an electron ionization (EI) mass spectrum for **3-Chlorobenzenesulfonyl chloride**.[2] The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of chlorine atoms.

| m/z | Relative Abundance (%) | Assignment |
|---------------|------------------------|--|
| 210, 212, 214 | Varies | [M] ⁺ molecular ion cluster (due to ³⁵ Cl and ³⁷ Cl isotopes) |
| 175 | High | [M - CI]+ |
| 111, 113 | High | [C ₆ H ₄ Cl] ⁺ |
| 75 | Medium | [C ₆ H ₃] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **3-Chlorobenzenesulfonyl chloride**, a liquid at room temperature.[3]

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of 3-Chlorobenzenesulfonyl
 chloride in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5
 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.



- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid): As **3-Chlorobenzenesulfonyl chloride** is a liquid, the simplest method is to prepare a thin film. Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample-loaded plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of **3-Chlorobenzenesulfonyl chloride** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For a volatile compound like this, direct injection or infusion via a syringe pump is suitable for techniques like Electron Ionization (EI).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., El).



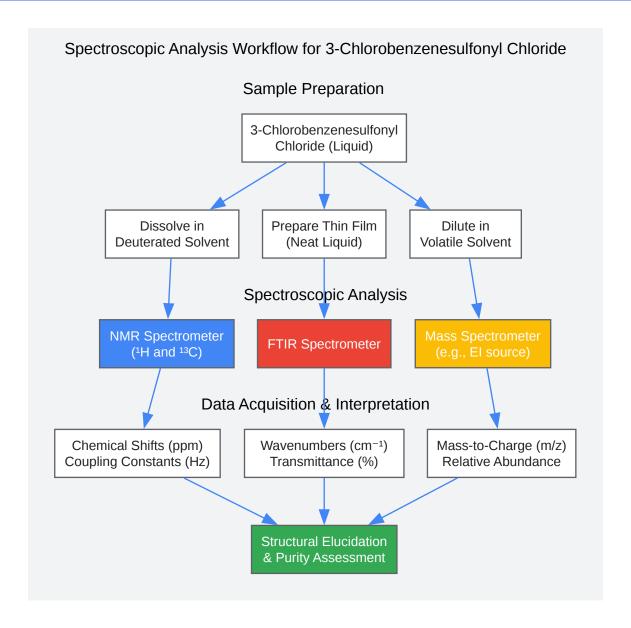
• Data Acquisition:

- Ionization: In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole or time-of-flight).
- o Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce structural information.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Chlorobenzenesulfonyl chloride**.





Click to download full resolution via product page

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. 3-氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]



- 2. 3-Chlorobenzenesulfonyl chloride [webbook.nist.gov]
- 3. 3-Chlorobenzenesulfonyl chloride CAS#: 2888-06-4 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chlorobenzenesulfonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346645#spectroscopic-data-nmr-ir-ms-of-3-chlorobenzenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com